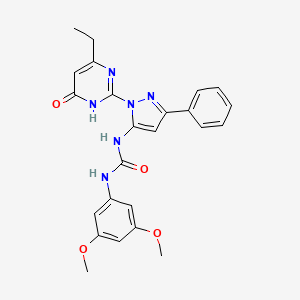
1-(3,5-Dimethoxyphenyl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethoxyphenyl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea is a useful research compound. Its molecular formula is C24H24N6O4 and its molecular weight is 460.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Compounds with complex structures, including those similar to the specified chemical, often undergo crystal structure analysis to understand their three-dimensional arrangement and bonding interactions. For example, the crystal structure of azimsulfuron, a sulfonylurea herbicide, has been studied to reveal its dihedral angles and hydrogen bonding, contributing to the understanding of its stability and interactions in the solid state (Youngeun Jeon et al., 2015).
Anticancer Activity
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have shown significant anticancer activity, suggesting that compounds with similar pyrimidin-2-yl and phenyl-pyrazol-5-yl moieties might also possess therapeutic potentials. A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated potent inhibitory activity against human breast adenocarcinoma cell lines, highlighting the role of such compounds in developing novel anticancer agents (Khaled R. A. Abdellatif et al., 2014).
Antibacterial Evaluation
Compounds containing urea and sulfonamido moieties have been synthesized for their potential as antibacterial agents. This suggests that compounds with urea linkages might also be explored for their antibacterial properties, contributing to the search for new antimicrobial agents (M. E. Azab et al., 2013).
Enzymatic Activity
The study of compounds with pyrazolopyrimidinyl moieties for their effect on enzymatic activity has been a subject of interest. For example, derivatives of pyrazolopyrimidinyl keto-esters have been prepared and tested for their potential to increase the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose (Mohamed Abd et al., 2008).
Antioxidant Activity
The synthesis and evaluation of compounds for antioxidant activity is another area of research. Derivatives of pyrimidin-2(1H)-one have been explored for their antioxidant properties, indicating that structurally similar compounds might also serve as potent antioxidants (S. George et al., 2010).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4/c1-4-16-12-22(31)28-23(25-16)30-21(14-20(29-30)15-8-6-5-7-9-15)27-24(32)26-17-10-18(33-2)13-19(11-17)34-3/h5-14H,4H2,1-3H3,(H,25,28,31)(H2,26,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMOKAOCWXGCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

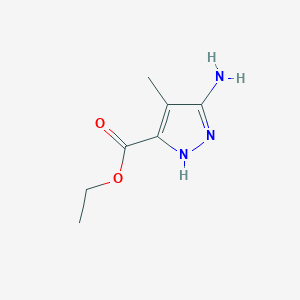
![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
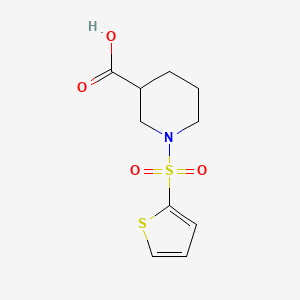
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2879867.png)
![3-(3,3-dimethyl-2-oxobutyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B2879874.png)
![3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879875.png)
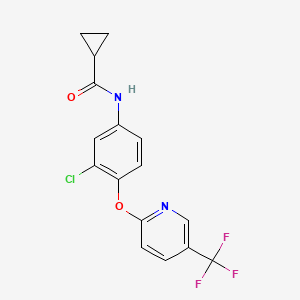


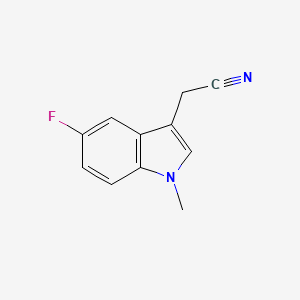
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)